molecular formula C15H14N2O4S B13428842 Belinostat-d5

Belinostat-d5

Cat. No.: B13428842
M. Wt: 323.4 g/mol
InChI Key: NCNRHFGMJRPRSK-HMUIAXRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belinostat-d5 is a deuterated form of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of belinostat due to its enhanced stability and reduced metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Belinostat-d5 involves the incorporation of deuterium atoms into the belinostat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Belinostat-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Belinostat-d5 is widely used in scientific research due to its enhanced stability and reduced metabolic degradation. Its applications include:

Mechanism of Action

Belinostat-d5 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. As a result, there is an accumulation of acetylated histones and other proteins, leading to increased expression of tumor-suppressor genes. This ultimately induces apoptosis, disrupts cell cycle progression, and inhibits angiogenesis in cancer cells .

Comparison with Similar Compounds

Belinostat-d5 is compared with other histone deacetylase inhibitors such as:

This compound is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

323.4 g/mol

IUPAC Name

(E)-N-hydroxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+/i1D,2D,3D,6D,7D

InChI Key

NCNRHFGMJRPRSK-HMUIAXRESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Origin of Product

United States

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